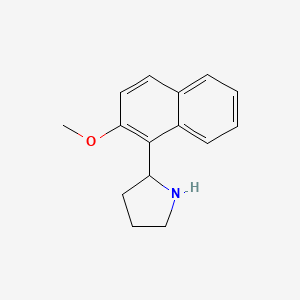

2-(2-Methoxy-1-naphthyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. tandfonline.comresearchgate.net This scaffold is prevalent in a vast array of natural products, including alkaloids, vitamins, and hormones, which exhibit a wide spectrum of biological activities. mdpi.com Its significance is further highlighted by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The versatility of the pyrrolidine nucleus stems from several key features. Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. nih.govresearchgate.net Furthermore, the presence of up to four stereogenic carbon atoms allows for a high degree of stereochemical diversity, enabling the synthesis of a multitude of distinct stereoisomers. nih.gov This stereogenicity is crucial, as the spatial orientation of substituents can dramatically influence a molecule's interaction with biological targets like proteins and enzymes. nih.govresearchgate.net In synthetic chemistry, pyrrolidine and its derivatives, most notably the amino acid L-proline, are widely employed as chiral auxiliaries, organocatalysts, and ligands for transition metals, facilitating a broad range of stereoselective transformations. nih.govrsc.org

Role of Naphthyl Moieties in Directing Chemical Reactivity and Stereocontrol

The naphthyl group, a bicyclic aromatic system, plays a critical role when incorporated into molecular structures, particularly in the realm of asymmetric synthesis. Its bulky and rigid nature provides significant steric hindrance, which can effectively control the direction of an approaching reagent, thereby dictating the stereochemical outcome of a reaction. mdpi.comrug.nl This steric influence is a key principle in designing chiral ligands and catalysts. For instance, the restricted rotation around the bond connecting the naphthyl group to a reactive center can create a well-defined chiral environment. mdpi.com

Overview of 2-Substituted Pyrrolidines in Asymmetric Transformations

Pyrrolidines substituted at the 2-position are a privileged class of compounds, particularly in the field of asymmetric organocatalysis. rsc.org Stemming from the seminal work on proline catalysis, a vast number of derivatives have been developed where the carboxylic acid group of proline is replaced with other functionalities. rsc.org These include diamines, amides, sulfonamides, and various heterocycles. rsc.org

The general mechanism of action for these catalysts involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate with a carbonyl substrate. The pyrrolidine scaffold provides a robust and predictable backbone, while the 2-substituent plays a crucial role in creating a specific chiral environment that shields one face of the reactive intermediate. This steric blocking directs the approach of the second reactant, leading to the preferential formation of one enantiomer of the product. rsc.org For example, pyrrolidine-diamines have been shown to be effective catalysts for the direct Michael addition of aldehydes to nitro-olefins. rsc.org Similarly, biocatalytic approaches using transaminases have enabled the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones with excellent enantiomeric excess. nih.govacs.org The development of these diverse 2-substituted pyrrolidine catalysts has provided powerful tools for constructing complex chiral molecules with high stereocontrol. nih.govacs.org

Research Findings on 2-Substituted Pyrrolidines

The utility of 2-substituted pyrrolidines as organocatalysts is well-documented across a range of asymmetric reactions. The tables below summarize representative findings, showcasing the effectiveness of different catalyst structures in promoting stereoselective transformations.

| Aldehyde | Nitro-Olefin | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| Propanal | β-Nitrostyrene | 99 | 95:5 | 76 |

| Butanal | β-Nitrostyrene | 99 | 95:5 | 78 |

| Pentanal | β-Nitrostyrene | 99 | 95:5 | 78 |

| Hexanal | β-Nitrostyrene | 99 | 95:5 | 79 |

| 3-Methylbutanal | β-Nitrostyrene | 99 | 95:5 | 77 |

| Substrate (ω-chloroketone) | Transaminase | Product Configuration | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| 5-Chloro-1-phenylpentan-1-one | (R)-selective | R | 90 | >99.5 |

| 5-Chloro-1-phenylpentan-1-one | (S)-selective | S | 80 | >99.5 |

| 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | (R)-selective | R | 85 | >99.5 |

| 5-Chloro-1-(4-chlorophenyl)pentan-1-one | (R)-selective | R | 84 (isolated) | >99.5 |

| 6-Chlorohexan-2-one | (S)-selective | S | 75 | >99.5 |

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

2-(2-methoxynaphthalen-1-yl)pyrrolidine |

InChI |

InChI=1S/C15H17NO/c1-17-14-9-8-11-5-2-3-6-12(11)15(14)13-7-4-10-16-13/h2-3,5-6,8-9,13,16H,4,7,10H2,1H3 |

InChI Key |

PAVBXXRQUDQCFF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3CCCN3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methoxy 1 Naphthyl Pyrrolidine

Retrosynthetic Analysis of the 2-(2-Methoxy-1-naphthyl)pyrrolidine Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points, which in turn suggest different forward synthetic strategies. The primary disconnections involve the carbon-nitrogen bonds of the pyrrolidine (B122466) ring and the carbon-carbon bond connecting the pyrrolidine ring to the naphthyl moiety.

Disconnection I: C-N Bond Cleavage

One common approach involves the disconnection of one of the C-N bonds within the pyrrolidine ring. This leads to a linear precursor, typically a 1,4-difunctionalized alkane. For instance, a disconnection at the N1-C2 bond suggests a precursor like a 4-amino-1-(2-methoxy-1-naphthyl)butyl derivative with a suitable leaving group on the terminal carbon, which can undergo an intramolecular cyclization.

Disconnection II: C-C Bond Cleavage

Alternatively, the bond between the pyrrolidine C2 carbon and the naphthyl ring can be disconnected. This strategy implies the use of a pre-formed pyrrolidine ring, which is then functionalized with the 2-methoxy-1-naphthyl group. This could be achieved through nucleophilic addition of a naphthyl organometallic reagent to a suitable electrophilic pyrrolidine derivative or through a transition metal-catalyzed cross-coupling reaction.

Disconnection III: Cycloaddition

A third powerful approach is to envision the pyrrolidine ring being formed in a single step via a cycloaddition reaction. A [3+2] cycloaddition is particularly well-suited for this purpose, where the pyrrolidine ring is constructed from a three-atom component (a 1,3-dipole) and a two-atom component (a dipolarophile). In this case, the retrosynthesis would break the ring into an azomethine ylide precursor and a suitable alkene.

These retrosynthetic pathways provide the foundation for the various synthetic methodologies discussed in the following sections.

Carbon-Nitrogen Bond Forming Reactions for Pyrrolidine Ring Construction

The formation of the pyrrolidine ring is a critical step in the synthesis of the target molecule. Several C-N bond-forming reactions can be employed for this purpose.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a robust method for the construction of the pyrrolidine ring. This approach typically involves a linear precursor containing a nucleophilic amine and an electrophilic carbon center, separated by a four-carbon chain.

A plausible synthetic route starting from a suitable precursor is the acid-catalyzed intramolecular cyclization of an N-(4,4-diethoxybutyl) derivative. nih.govrsc.org For the synthesis of this compound, this would involve the reaction of N-(4,4-diethoxybutyl)amine with 2-methoxynaphthalene (B124790) in the presence of an acid catalyst. The reaction proceeds through the in situ formation of a pyrrolinium ion, which then undergoes a Mannich-type reaction with the electron-rich 2-methoxynaphthalene. nih.govrsc.org

| Substrate | Aromatic Nucleophile | Conditions | Product | Yield |

| N-(4,4-diethoxybutyl)urea | Phenol (B47542) | Acid catalyst, room temp. | N-Carbamoyl-2-phenylpyrrolidine | ~60% |

| N-(4,4-diethoxybutyl)sulfonamide | Indole | Acid catalyst | 1-Sulfonyl-2-(indolyl)pyrrolidine | Moderate to high |

| N-(4,4-diethoxybutyl)amine | Thiophenol | Acid catalyst | 2-(Phenylthio)pyrrolidine | - |

Intermolecular Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Intermolecular [3+2] cycloaddition reactions, particularly those involving azomethine ylides, are a powerful and convergent method for the synthesis of highly substituted pyrrolidines. rsc.orgnih.gov This reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, such as an alkene or alkyne. rsc.orgnih.gov

To synthesize this compound, an azomethine ylide can be generated in situ from the condensation of an amino acid, such as sarcosine, with 2-methoxy-1-naphthaldehyde. This ylide then reacts with a suitable dipolarophile, like ethylene (B1197577) or a protected form thereof, to afford the desired pyrrolidine ring. The reaction can often be catalyzed by metal salts or organocatalysts to achieve high levels of stereocontrol. nih.gov

| Dipole Precursor (Aldehyde) | Amino Acid | Dipolarophile | Catalyst/Conditions | Product | Diastereoselectivity |

| Benzaldehyde | Sarcosine | N-Phenylmaleimide | Ag(I)/DBU | Substituted pyrrolidine | High |

| 1-Naphthaldehyde | Glycine methyl ester | Dimethyl acetylenedicarboxylate | - | Dihydropyrrole derivative | - |

| Various aromatic aldehydes | Isatin, sarcosine | (E)-Chalcones | AgOAc/Et3N | Spiropyrrolidine-oxindoles | High |

Reductive Amination Strategies for Pyrrolidine Formation

Intramolecular reductive amination of a γ-amino ketone is a direct and efficient method for the formation of 2-substituted pyrrolidines. This strategy involves the cyclization of a linear precursor containing both an amine and a ketone functionality.

For the synthesis of this compound, the key precursor would be 1-(2-methoxy-1-naphthyl)-4-aminobutan-1-one. This precursor can be synthesized, for example, through a Friedel-Crafts acylation of 2-methoxynaphthalene with 4-chlorobutyryl chloride, followed by substitution of the chloride with an amino group or a protected equivalent. The subsequent intramolecular reductive amination can be achieved using various reducing agents, such as sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation. Enantioselective versions of this reaction have been developed using chiral catalysts.

| Substrate (γ-amino ketone) | Catalyst/Reducing Agent | Product | Yield | Enantiomeric Excess (ee) |

| 4-Amino-1-phenylbutan-1-one | H₂, Pd/C | 2-Phenylpyrrolidine | - | Racemic |

| N-Boc-4-amino-1-arylbutan-1-ones | [Ir(cod)Cl]₂ / chiral ligand, H₂ | Chiral N-Boc-2-arylpyrrolidines | up to 98% | up to 92% |

| ω-Chloroketones and an amine source | Transaminase (biocatalyst) | Chiral 2-substituted pyrrolidines | up to 90% | >99.5% |

Introduction of the Methoxy-Naphthyl Moiety

An alternative synthetic approach involves the formation of the pyrrolidine ring first, followed by the introduction of the 2-methoxy-1-naphthyl group at the 2-position.

Strategies for C-C Bond Formation at the Pyrrolidine 2-Position

The formation of the C-C bond between a pre-formed pyrrolidine scaffold and the naphthyl ring can be accomplished through several methods, most notably via organometallic addition or transition metal-catalyzed cross-coupling reactions.

One common method is the Grignard reaction. A Grignard reagent prepared from 1-bromo-2-methoxynaphthalene (B48351) can be added to an electrophilic pyrrolidine derivative, such as an N-protected 2-pyrrolidinone (B116388) or an iminium ion precursor.

Another powerful strategy is the use of transition metal-catalyzed cross-coupling reactions. For instance, a copper-catalyzed coupling of a potassium β-aminoethyltrifluoroborate with a vinylarene like 1-vinyl-2-methoxynaphthalene could be employed to construct the 2-arylpyrrolidine skeleton. researchgate.net

| Pyrrolidine Substrate | Aryl Partner | Catalyst/Reagent | Product | Yield |

| N-Cbz-β-aminoethyltrifluoroborate | Styrene | Cu(1,10-phenanthroline)₂ | N-Cbz-2-phenylpyrrolidine | 82% |

| N-Boc-2-lithiopyrrolidine | 1-Bromonaphthalene | - | N-Boc-2-(1-naphthyl)pyrrolidine | - |

| 2-Chloropyrrolidine | (2-Methoxyphenyl)boronic acid | Pd catalyst | 2-(2-Methoxyphenyl)pyrrolidine | - |

Stereoselective Naphthylation Methods

The stereoselective introduction of a 2-methoxy-1-naphthyl group at the 2-position of a pyrrolidine ring can be achieved through several modern synthetic strategies. These methods focus on creating the chiral center at the C-2 position of the pyrrolidine with high enantiomeric excess (ee).

One of the most powerful and widely used methods is the palladium-catalyzed enantioselective α-arylation of N-Boc-pyrrolidine . This method typically involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, such as sparteine, in the presence of an organolithium reagent. The resulting chiral organozinc reagent, formed after transmetalation with a zinc salt like ZnCl₂, undergoes a Negishi cross-coupling reaction with an appropriate naphthyl halide, such as 1-bromo-2-methoxynaphthalene. wikipedia.orgnih.govorganic-chemistry.org The use of a palladium catalyst, often in combination with a bulky phosphine (B1218219) ligand, is crucial for the efficiency of the cross-coupling step. This one-pot procedure allows for the formation of a broad range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios.

Another prominent strategy is the asymmetric 1,3-dipolar cycloaddition . This method involves the reaction of an azomethine ylide with a dipolarophile. For the synthesis of the target compound, an azomethine ylide can be generated in situ from the condensation of an appropriate naphthyl aldehyde (e.g., 2-methoxy-1-naphthaldehyde) and an amino acid ester like methyl glycinate. acs.org The subsequent [3+2] cycloaddition with a dipolarophile, catalyzed by a chiral metal complex (e.g., Cu(I) or Ag(I) with a chiral ligand), produces a highly substituted, enantioenriched pyrrolidine. acs.orgresearchgate.net The stereochemical outcome of the reaction is controlled by the chiral catalyst. Subsequent chemical transformations, such as reduction and deprotection, can then yield the desired this compound.

A study by Trost and Silverman on the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines highlights the effectiveness of novel phosphoramidite (B1245037) ligands in achieving high enantioselectivity for pyrrolidine synthesis. nih.govorganic-chemistry.org Adjusting the ligand structure, for instance by using a bis-2-naphthyl phosphoramidite, was shown to significantly improve enantiomeric excess. nih.gov

| Method | Catalyst/Ligand | Key Reagents | Selectivity | Reference |

| Enantioselective α-Arylation | Pd(OAc)₂ / tBu₃P-HBF₄ | N-Boc-pyrrolidine, s-BuLi, (-)-sparteine, ZnCl₂, 1-bromo-2-methoxynaphthalene | High ee (e.g., 96:4 er for similar aryl bromides) | wikipedia.org |

| Asymmetric 1,3-Dipolar Cycloaddition | Cu(I) / Fesulphos | 2-Methoxy-1-naphthaldehyde, Methyl glycinate, Methyl maleimide | High ee (up to 87%) and diastereoselectivity | acs.org |

| Pd-Catalyzed [3+2] Cycloaddition | Pd(dba)₂ / Chiral Phosphoramidite | Trimethylenemethane (TMM), N-Boc-imines | High ee (up to 84%) | nih.govorganic-chemistry.org |

Functional Group Interconversions and Derivatization

Once the core structure of this compound is assembled, further modifications can be carried out to tailor its properties, particularly for its use in ligand design. These modifications typically target the methoxy (B1213986) group on the naphthalene (B1677914) ring and the nitrogen atom of the pyrrolidine ring.

Methoxy Group Introduction and Modification

The methoxy group is generally introduced as part of the naphthalene starting material rather than being added to the fully formed naphthylpyrrolidine structure. Synthetic routes commonly employ commercially available or readily synthesized naphthalene derivatives where the methoxy group is already in place. For instance, 2-methoxy-1-naphthaldehyde is a key starting material for the asymmetric 1,3-dipolar cycloaddition method. acs.org Similarly, 1-bromo-2-methoxynaphthalene is the required coupling partner for palladium-catalyzed α-arylation reactions. wikipedia.org

The synthesis of these precursors is straightforward. For example, 2-methoxynaphthalene can be brominated to give 1-bromo-2-methoxynaphthalene. While modification of the methoxy group post-synthesis is less common for this specific scaffold, standard ether cleavage methods could potentially be employed to yield the corresponding phenol if desired. However, the primary role of the methoxy group in many applications is to act as a sterically and electronically influential substituent, and it is often retained in the final ligand structure. rug.nl

Pyrrolidine Nitrogen Functionalization for Ligand Design

The secondary amine of the pyrrolidine ring is a key handle for derivatization, allowing for the introduction of various functional groups to create sophisticated chiral ligands. acs.orgnih.gov This functionalization is critical for tuning the steric and electronic properties of the ligand, which in turn influences the activity and selectivity of the metal catalyst it coordinates to.

A major application of 2-arylpyrrolidines is in the synthesis of phosphoramidite ligands . rug.nl These P,N-ligands are highly effective in a wide range of asymmetric catalytic reactions. The synthesis involves the reaction of the pyrrolidine nitrogen with a phosphorus chloride reagent, such as phosphorus trichloride, followed by reaction with a chiral diol or other alcohol. For instance, the nitrogen of a 2-(naphthyl)pyrrolidine derivative can be reacted with PCl₃ and then with a binaphthol (BINOL) derivative to create a highly effective chiral ligand. nih.govorganic-chemistry.org The resulting phosphoramidite ligand combines the chirality of the pyrrolidine backbone with the chirality of the binaphthyl unit, creating a powerful tool for asymmetric catalysis.

Other functionalizations of the pyrrolidine nitrogen include N-acylation, N-alkylation, and the introduction of other coordinating groups to create bidentate or multidentate ligands. researchgate.netgoogle.com These modifications are essential for developing new catalysts with improved performance for specific chemical transformations.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

The choice of a synthetic route to this compound depends on factors such as the desired stereochemistry, scalability, and availability of starting materials. Both palladium- and copper-catalyzed methods have proven effective, but they offer different advantages regarding efficiency and selectivity.

Palladium-catalyzed α-arylation of N-Boc-pyrrolidine offers a direct approach to forming the C-C bond. The Negishi coupling variant, which proceeds via an organozinc intermediate, is known for its high functional group tolerance and reliability. wikipedia.orgnih.gov It can provide excellent enantioselectivities, often exceeding 95% ee. However, this method requires the use of stoichiometric organometallic reagents (organolithium and zinc salts) and a chiral base, which can be expensive and sensitive to air and moisture, potentially complicating scale-up.

Copper-catalyzed asymmetric 1,3-dipolar cycloadditions represent a powerful alternative. acs.org This method constructs the pyrrolidine ring and sets multiple stereocenters in a single step with high diastereo- and enantioselectivity. The reaction conditions are often mild, and the starting materials (aldehydes, amino esters, and dipolarophiles) are readily available. While the yields and enantioselectivities are generally high, they can be highly dependent on the specific combination of substrate, ligand, and metal catalyst.

The following table provides a comparative overview of typical yields and selectivities for these approaches in the synthesis of related 2-arylpyrrolidines.

| Synthetic Route | Typical Catalyst System | Typical Yield | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |

| Pd-catalyzed α-Arylation (Negishi) | Pd(OAc)₂ / Phosphine Ligand | Good to Excellent | >95% | High selectivity, reliable for various aryl halides. | Requires stoichiometric, sensitive organometallics. |

| Cu-catalyzed 1,3-Dipolar Cycloaddition | Cu(I) / Chiral Ligand (e.g., Fesulphos) | Good (e.g., ~87%) | High (e.g., ~87%) | Builds ring and stereocenters simultaneously, mild conditions. | Selectivity is highly dependent on the catalytic system. |

| Pd-catalyzed [3+2] Cycloaddition | Pd(dba)₂ / Phosphoramidite Ligand | Good to Excellent | High (up to 84%) | Direct route to functionalized pyrrolidines. | Scope can be sensitive to imine electronics. |

Stereochemical Aspects and Control in 2 2 Methoxy 1 Naphthyl Pyrrolidine Synthesis

Enantioselective Synthesis Strategies for Chiral Pyrrolidines

The creation of enantiomerically pure pyrrolidines, including derivatives of 2-(2-methoxy-1-naphthyl)pyrrolidine, is a key focus in asymmetric synthesis. Various strategies have been developed to control the absolute configuration at the stereogenic centers of the pyrrolidine (B122466) ring. These methods are broadly categorized into chiral auxiliary-based approaches, chiral catalyst-mediated reactions, and biocatalytic pathways.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. While specific examples detailing the use of (S)-(−)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) for the synthesis of this compound are not prevalent in the reviewed literature, the principle of using such auxiliaries is well-established in the synthesis of other chiral pyrrolidines. For instance, the use of chiral auxiliaries has been a common strategy to induce asymmetry in reactions like the 1,3-dipolar cycloaddition of imino esters and nitroalkenes to form substituted pyrrolidines.

The use of chiral catalysts is a powerful and atom-economical method for synthesizing enantiomerically enriched compounds. Transition metal catalysts, often in complex with chiral ligands, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer.

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a notable method for constructing chiral pyrrolidines. nih.gov The success of this reaction is highly dependent on the structure of the chiral ligand. Phosphoramidite (B1245037) ligands, in particular, have shown promise in these cycloadditions. nih.gov For example, in the reaction of benzylidene aniline, different phosphoramidite ligands led to varying degrees of enantioselectivity (ee). nih.gov Adjusting the steric and electronic properties of the ligand, such as by introducing naphthyl or biphenyl (B1667301) groups, has been shown to significantly improve the enantioselectivity of the cycloaddition. nih.gov

| Ligand | Description | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| L1 | Feringa Ligand | 71 | 3 |

| L2 | Naphthyl derivative | - | Slight increase from L1 |

| L9 | 2-Naphthyl substituted | Slightly lower | 56 |

| L10 | 4-Biphenyl substituted | 86 | 61 |

| L11 | Bis-1-naphthyl ligand | - | 73 |

| L12 | Bis-2-naphthyl ligand | 76 | 84 |

Data derived from studies on palladium-catalyzed cycloadditions to form pyrrolidines. nih.gov

Nickel-catalyzed asymmetric hydrogenation of N-aryl imines is another effective strategy for producing chiral amines, which can be precursors to or part of the pyrrolidine ring system. acs.org The choice of the chiral ligand is again crucial for achieving high enantioselectivity. acs.org

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. researchgate.net Enzymes, operating under mild conditions, can exhibit remarkable enantio- and regioselectivity. researchgate.netnih.gov

One biocatalytic strategy involves the use of transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes. acs.org TAs can catalyze the asymmetric amination of a ketone to an amine. acs.org This has been applied to the synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excesses (up to >99.5% ee) for both enantiomers by selecting the appropriate transaminase. acs.org

Another approach combines multiple enzymes in a cascade reaction. For example, an ω-transaminase can be used for an enantioselective reductive amination of a 1,4-diketone, followed by a non-diastereoselective reduction and a selective reoxidation by a monoamine oxidase (MAO-N) to yield a single diastereomer of a 2,5-disubstituted pyrrolidine. thieme-connect.com

Directed evolution of enzymes, such as cytochrome P411, has led to the development of biocatalysts capable of intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with good enantioselectivity. nih.govcaltech.edu

Diastereoselective Control in Forming this compound Stereoisomers

When a molecule contains more than one stereocenter, diastereomers can be formed. Controlling the relative configuration of these stereocenters is a key challenge in synthesis. The synthesis of substituted pyrrolidines often yields a mixture of diastereomers (e.g., cis and trans isomers).

One-pot cascade reactions have been developed to synthesize substituted pyrrolidines with high diastereoselectivity. rsc.org For example, a nitro-Mannich/hydroamination cascade reaction under the control of both a base and a gold(I) catalyst can produce pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.org

In biocatalytic approaches, the diastereoselectivity can be challenging to control. For instance, the reduction of an enantiopure pyrroline (B1223166) intermediate may proceed in a non-diastereoselective manner, producing a nearly equal mixture of syn- and anti-reduction products. thieme-connect.com To overcome this, a subsequent enzymatic step, such as selective reoxidation of one diastereomer, can be employed to enrich the desired stereoisomer. thieme-connect.com

The stereochemical outcome of reactions can be influenced by the choice of reagents and reaction conditions. For example, in the synthesis of 2'-O-(2-methoxyethyl) oligoribonucleotide phosphorothioates, the coupling of phosphoramidites is under stereochemical process control, but the choice of activators and protecting groups can influence the ratio of the resulting diastereomers. nih.gov

Absolute Configuration Assignment Methodologies for this compound Derivatives (e.g., X-ray Crystallography)

Determining the absolute configuration of a chiral molecule is essential. Single-crystal X-ray crystallography is the most definitive method for unambiguously determining the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. springernature.com This technique relies on the anomalous dispersion of X-rays by the atoms in a crystal of an enantiomerically pure substance. springernature.com

For small molecules that are difficult to crystallize on their own, co-crystallization with a "crystallization chaperone" can be an effective strategy. d-nb.info For instance, tetraaryladamantanes have been used to co-crystallize with a wide range of small molecules, facilitating their structural determination by X-ray analysis. d-nb.info

When X-ray crystallography is not feasible, other methods can be employed. The absolute configuration of chiral alcohols, for example, can be determined by derivatizing them with a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). researchgate.net The resulting diastereomeric esters can be separated by HPLC, and their absolute configurations can be determined using ¹H-NMR spectroscopy based on the diamagnetic anisotropy effect of the naphthyl group. researchgate.net The absolute configuration of a derivative can then be correlated back to the original molecule.

For certain pyrrolidine derivatives, the absolute configuration has been established through X-ray analysis of a crystalline salt, such as the hydroiodide salt of enantiopure 2-(tributylstannyl)pyrrolidine. nih.gov Similarly, the all-cis configuration of a fully substituted pyrrolidine has been confirmed by X-ray analysis of a derivative. unirioja.es

Application of 2 2 Methoxy 1 Naphthyl Pyrrolidine and Its Derivatives in Asymmetric Catalysis

Design Principles for Pyrrolidine-Based Chiral Ligands and Organocatalysts

The effectiveness of pyrrolidine-based chiral ligands and organocatalysts stems from their well-defined three-dimensional structure, which allows for effective transfer of chiral information during a chemical reaction. mdpi.com The pyrrolidine (B122466) ring serves as a robust chiral backbone, and its substituents play a crucial role in creating a specific chiral environment around the catalytic center. researchgate.net Key design principles involve the modular synthesis of these ligands, allowing for the systematic variation of steric and electronic properties to optimize catalyst performance for a specific transformation. dissertation.com The development of such catalysts is central to asymmetric synthesis, as the ligand's nature profoundly influences the catalyst's properties and the reaction's enantioselectivity. diva-portal.org

The stereogenicity of the carbon atoms in the pyrrolidine ring is a critical feature, with different stereoisomers and substituent orientations leading to distinct biological and chemical profiles. nih.gov The non-planar, puckered conformation of the saturated pyrrolidine ring allows for a three-dimensional exploration of space that is essential for creating selective interactions. nih.gov For organocatalysis, the pyrrolidine scaffold is a leading structural motif, capable of promoting various transformations in an environmentally friendly manner, often mimicking biological catalytic processes. researchgate.net

The naphthyl group, a bulky aromatic substituent, is instrumental in establishing the stereochemical outcome of a catalyzed reaction. Its significant steric presence helps to direct the approach of substrates to the catalytic center, effectively blocking one face of the molecule and allowing reaction to occur on the other, less hindered face. beilstein-journals.orgnih.gov This steric hindrance is a primary mechanism for chiral induction.

In transition metal catalysis, a strategically placed methoxy (B1213986) group, particularly at the ortho position, can have a profound impact. It can act as a hemilabile coordinating group, temporarily binding to the metal center to stabilize key intermediates in the catalytic cycle. science.gov For example, in palladium-catalyzed reactions, an ortho-methoxy group has been shown to promote cyclization and stabilize the resulting Pd(II) intermediate, leading to improved product yields. science.gov In the context of atropisomeric biaryls, the 2-methoxy-1-naphthylpalladium bromide complex exists as a mixture of slowly interconverting atropisomers, and this conformational stability, influenced by the methoxy group, can be the determining factor in the stereochemical outcome of cross-coupling reactions. acs.org

2-(2-Methoxy-1-naphthyl)pyrrolidine as a Chiral Ligand in Transition Metal Catalysis

Derivatives of this compound have proven to be effective chiral ligands in a variety of palladium-catalyzed asymmetric reactions. The combination of the chiral pyrrolidine scaffold and the substituted naphthyl group creates a unique steric and electronic environment that can induce high levels of asymmetry in the products.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic centers. The success of this reaction often relies on the design of the chiral ligand. While direct applications of the parent this compound are not extensively documented in broad surveys, ligands incorporating this structural motif are highly relevant. acs.org For example, non-C₂-symmetric phosphoramidite (B1245037) ligands, which can be synthesized from pyroglutamic acid and naphthalene (B1677914) methanol (B129727) derivatives, have been developed for asymmetric allylic C-H alkylation. acs.org In these systems, the naphthyl ester portion of the ligand significantly influences both reactivity and enantioselectivity, with a 1-naphthylmethyl ester providing high enantiomeric excess (89% ee). acs.org The general principle involves the chiral ligand controlling the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate. dissertation.comscience.gov

The asymmetric Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the construction of axially chiral biaryls. Ligands derived from the this compound framework have shown promise in this area. Specifically, modular pyridine-hydrazone N,N-ligands that incorporate a C₂-symmetric trans-2,5-diphenylpyrrolidine unit have been used to achieve high enantioselectivities in the coupling of 2-methoxy-1-naphthyl bromides with various boronic acids. researchgate.net

The stereochemical outcome in these reactions is highly dependent on the ligand structure and the specific coupling partners. The mechanism of stereoselectivity can be complex, with studies suggesting that for some systems, the slow interconversion of atropisomers of the oxidative addition complex (e.g., [2-methoxy-1-naphthyl]Pd(L)Br) is the key stereodetermining factor. acs.org

| Entry | Aryl Bromide | Boronic Acid | Ligand | Yield (%) | e.r. |

|---|---|---|---|---|---|

| 1 | 2-Methoxy-1-naphthyl bromide | 1-Naphthylboronic acid | Pyridine-hydrazone with trans-2,5-diphenylpyrrolidine | - | 95:5 |

| 2 | 2-Methoxy-1-naphthyl bromide | 2-Tolylboronic acid | Pyridine-hydrazone with trans-2,5-diphenylpyrrolidine | - | 95:5 |

Data sourced from research on pyridine-hydrazone ligands in asymmetric Suzuki-Miyaura cross-couplings. researchgate.net The specific yield was not provided in the abstract.

The utility of ligands based on the naphthylpyrrolidine scaffold extends beyond AAA and Suzuki-Miyaura reactions. An efficient palladium-catalyzed enantioselective carboamination of unsaturated hydroxylamines with aryl halides has been developed, which provides access to substituted isoxazolidines and pyrrolidines. In this reaction, naphthyl-substituted products were obtained in high yields and with excellent enantioselectivity (up to 97% ee), highlighting the effectiveness of the chiral ligand in controlling the reaction's stereochemistry. rsc.org

Furthermore, a catalytic asymmetric 1,3-dipolar cycloaddition has been employed for the atroposelective synthesis of axially chiral naphthylpyrroles. acs.org This method relies on a highly enantioselective cycloaddition to form a pyrrolidine intermediate, followed by an oxidation step that transfers the point chirality of the pyrrolidine to axial chirality in the final pyrrole (B145914) product. acs.org These examples underscore the versatility of the this compound motif and its derivatives in constructing a diverse range of complex, enantioenriched molecules.

This compound as an Organocatalyst

This compound belongs to the class of chiral pyrrolidine-based organocatalysts, a group of molecules that has become fundamental to modern asymmetric synthesis. mdpi.com These catalysts are prized for their ability to form chiral transient intermediates with substrates, effectively controlling the stereochemical outcome of a reaction. The structure of this compound, featuring a rigid naphthyl group and a key methoxy substituent, suggests its potential as a highly effective stereodirecting agent. It is structurally related to the highly successful Jørgensen-Hayashi type diarylprolinol ether catalysts, which are known to create a well-defined chiral pocket around the active site. arabjchem.orgsigmaaldrich.com While specific research focusing exclusively on this compound is limited, its applications can be inferred from the extensive studies on analogous catalysts bearing naphthyl and substituted aryl moieties. beilstein-journals.orgresearchgate.net These catalysts operate primarily through two key covalent catalytic cycles: enamine and iminium ion catalysis.

Enamine Catalysis in Asymmetric Reactions

Enamine catalysis is a powerful strategy in organocatalysis for the α-functionalization of carbonyl compounds. Chiral secondary amines, such as pyrrolidine derivatives, react with aldehydes or ketones to form a nucleophilic enamine intermediate. mdpi.com The chirality of the catalyst dictates the facial selectivity of the subsequent reaction with an electrophile.

The general mechanism proceeds as follows:

Enamine Formation: The pyrrolidine nitrogen atom attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration, to form a chiral enamine. The geometry of this enamine is influenced by the steric and electronic properties of the catalyst's substituent.

Nucleophilic Attack: The enamine, being a soft nucleophile, attacks an electrophile (e.g., a Michael acceptor or an aldehyde). The bulky substituent on the pyrrolidine ring, such as the 2-methoxy-1-naphthyl group, effectively shields one face of the enamine, forcing the electrophile to approach from the less hindered side, thereby inducing stereoselectivity.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-functionalized carbonyl product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

This mode of activation is central to a variety of transformations, including asymmetric Michael additions and aldol (B89426) condensations, where the pyrrolidine catalyst transiently converts a prochiral carbonyl compound into a chiral nucleophile. arabjchem.org

Iminium Ion Catalysis in Asymmetric Reactions

Complementary to enamine catalysis, iminium ion catalysis involves the reaction of a chiral secondary amine with α,β-unsaturated aldehydes or ketones. This process generates a transient, electrophilic iminium ion, which is more reactive toward nucleophiles than the parent unsaturated carbonyl compound. arabjchem.org

The key steps are:

Iminium Ion Formation: The pyrrolidine catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the π-system, enhancing its electrophilicity.

Nucleophilic Addition: A nucleophile attacks the β-position of the activated iminium ion. The steric hindrance provided by the catalyst's substituent, such as the 2-methoxy-1-naphthyl group, directs the nucleophile to one of the two enantiotopic faces of the C=C double bond.

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed, releasing the β-functionalized product and the pyrrolidine catalyst.

This strategy is highly effective for conjugate addition reactions, cycloadditions, and cascade reactions. A prominent example is the use of a Jørgensen-Hayashi type catalyst, (S)-α-(2-naphthyl)-α-phenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether, in an atroposelective aza-Michael addition as the key step in the synthesis of axially chiral 2-arylquinolines. beilstein-journals.orgbeilstein-journals.org This demonstrates the capacity of naphthyl-pyrrolidine derivatives to control stereochemistry through iminium ion activation.

Asymmetric Michael Additions and Aldol Condensations

Pyrrolidine-based organocatalysts are extensively used to catalyze asymmetric Michael additions and aldol condensations, two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.

In the asymmetric Michael addition , a pyrrolidine catalyst activates a ketone or aldehyde via enamine formation, which then adds to a Michael acceptor like a nitroalkene. Pyrrolidine-based diamines and triamines have been shown to catalyze the addition of cyclic ketones to nitroalkenes with excellent diastereoselectivity (up to 50:1 dr) and enantioselectivity (up to 99% ee). nih.gov The 2-methoxy-1-naphthyl substituent is expected to provide the necessary steric bulk to ensure high levels of stereocontrol in similar transformations.

The asymmetric aldol condensation involves the enamine of a donor ketone or aldehyde reacting with an acceptor aldehyde. A notable application that highlights the interplay between pyrrolidine catalysis and naphthyl-containing substrates is the atroposelective arene-forming aldol condensation reported by Sparr and co-workers. beilstein-journals.orgnih.gov Although a simpler catalyst was used, the reaction demonstrates that the aldol cyclization of a naphthyl-substituted unsaturated ketoaldehyde can be controlled to produce axially chiral biaryls with high selectivity. nih.gov This underscores the potential of catalysts like this compound to mediate complex, stereoselective transformations on substrates bearing sterically demanding aromatic units.

Atroposelective Transformations Mediated by Pyrrolidine Catalysts

A significant application of advanced pyrrolidine catalysts is in the synthesis of atropisomers—axially chiral molecules whose stereoisomerism arises from restricted rotation around a single bond. The steric bulk and defined chiral environment provided by catalysts containing substituents like the 2-methoxy-1-naphthyl group are ideal for controlling the formation of a stereogenic axis.

A key example is the atroposelective synthesis of 2-arylquinolines developed by Wang and co-workers. beilstein-journals.orgnih.gov They utilized a pyrrolidine derivative catalyst, closely related to the title compound, to mediate a cascade reaction involving iminium activation, an atroposelective aza-Michael addition, and an intramolecular aldol reaction. beilstein-journals.orgbeilstein-journals.org This methodology provides access to a range of axially chiral quinolines in high yields and with excellent enantioselectivities.

Table 1: Atroposelective Synthesis of 2-Arylquinolines via Iminium Catalysis Reaction catalyzed by a (S)-α-(2-naphthyl)-α-phenyl-2-pyrrolidinemethanol derivative, an analogue of the title compound.

| Entry | Aminoarylaldehyde (Substituent R¹) | Alkynal (Substituent R²) | Product | Yield (%) | ee (%) |

| 1 | H | 4-MeC₆H₄ | 6a | 90 | 95 |

| 2 | H | 4-MeOC₆H₄ | 6b | 87 | 94 |

| 3 | H | 4-FC₆H₄ | 6c | 85 | 96 |

| 4 | H | 4-ClC₆H₄ | 6d | 88 | 95 |

| 5 | H | 3-MeC₆H₄ | 6e | 86 | 96 |

| 6 | H | 2-Naphthyl | 6f | 91 | 94 |

| 7 | 5-Me | 4-MeC₆H₄ | 6g | 89 | 95 |

| 8 | 5-Cl | 4-MeC₆H₄ | 6h | 92 | 94 |

Data sourced from a 2021 review on organocatalytic atroposelective reactions. beilstein-journals.org

This reaction highlights how the chiral pyrrolidine catalyst orchestrates a complex sequence to build the strained biaryl axis with high fidelity. The postulated mechanism involves the formation of a chiral iminium ion from the alkynal, which then undergoes a highly enantioselective aza-Michael addition with the aminoarylaldehyde. Subsequent intramolecular aldol condensation and dehydration forge the quinoline (B57606) ring system, locking in the axial chirality. beilstein-journals.org

Furthermore, the atroposelective arene-forming aldol condensation developed by Sparr's group provides another powerful example. nih.gov Here, a pyrrolidine organocatalyst promotes a twofold aldol condensation of a polyketide substrate containing a naphthyl group to construct a tetra-ortho-substituted biaryl system, a significant challenge in synthetic chemistry.

Table 2: Atroposelective Arene-Forming Aldol Condensation Reaction involves a pyrrolidine-catalyzed twofold aldol condensation of a naphthyl-substituted ketoaldehyde.

| Entry | Substrate | Catalyst | Product | Yield (%) | er |

| 1 | Naphthyl-substituted triketoaldehyde | Pyrrolidine-based (C4) | Axially Chiral Biaryl | 65 | 96:4 |

Data sourced from a 2025 review on organocatalytic atroposelective reactions. nih.gov

These examples powerfully illustrate that pyrrolidine catalysts, particularly those bearing sterically demanding and electronically tuned substituents like the 2-methoxy-1-naphthyl group, are exceptionally well-suited for tackling the synthesis of complex, axially chiral molecules through various catalytic manifolds.

Mechanistic Investigations of Reactions Involving 2 2 Methoxy 1 Naphthyl Pyrrolidine

Elucidation of Reaction Pathways in Asymmetric Catalysis

The primary role of 2-(2-Methoxy-1-naphthyl)pyrrolidine in asymmetric catalysis is to create a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer over the other. The elucidation of the reaction pathways often involves a combination of experimental studies and computational modeling.

In many reactions, the catalytic cycle begins with the formation of a key intermediate through the reaction of the pyrrolidine (B122466) catalyst with one of the substrates. For instance, in reactions involving aldehydes or ketones, the secondary amine of the pyrrolidine can react to form a nucleophilic enamine or a transient iminium ion. The specific pathway is highly dependent on the reaction conditions and the nature of the substrates.

The 2-(2-methoxy-1-naphthyl) group plays a critical role in shielding one face of the reactive intermediate, thereby directing the attack of the second substrate to the less sterically hindered face. The methoxy (B1213986) group can also influence the electronic properties of the naphthyl ring system, potentially engaging in electronic stabilization of the transition state.

A general proposed catalytic cycle for an enamine-mediated reaction is as follows:

Enamine Formation: The pyrrolidine catalyst reacts with a carbonyl compound to form a chiral enamine intermediate.

Stereoselective C-C Bond Formation: The enamine attacks an electrophile, with the bulky 2-methoxy-1-naphthyl group dictating the facial selectivity of the attack.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the pyrrolidine catalyst, allowing it to enter a new catalytic cycle.

Transition State Analysis and Enantioselectivity Determinants

The enantioselectivity of a reaction catalyzed by this compound is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomeric products. Computational studies, often employing density functional theory (DFT), are invaluable for analyzing the geometries and energies of these transition states. nih.govacs.org

For a reaction to be highly enantioselective, the transition state leading to the major enantiomer must be significantly lower in energy than the transition state leading to the minor enantiomer. Several factors contribute to this energy difference:

Steric Repulsion: The bulky 1-naphthyl group creates significant steric hindrance, forcing the incoming substrate to approach from a specific trajectory. The methoxy group at the 2-position further refines this steric environment.

Electronic Effects: The electron-donating nature of the methoxy group can influence the electron density of the naphthyl ring, which can in turn affect the stability of the transition state through electronic interactions.

Conformational Rigidity: The pyrrolidine ring exists in a puckered conformation, and the substituent at the 2-position influences this conformation. A more rigid transition state assembly generally leads to higher enantioselectivity.

The table below illustrates hypothetical energy differences between transition states for a generic reaction and the corresponding predicted enantiomeric excess (ee).

| Reaction | Transition State (Major) | Transition State (Minor) | ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Aldol (B89426) Reaction | TS-R | TS-S | 1.5 | 90 |

| Michael Addition | TS-R | TS-S | 2.0 | 96 |

| Mannich Reaction | TS-S | TS-R | 1.2 | 84 |

This table presents illustrative data based on typical values found for similar catalytic systems.

Role of Non-Covalent Interactions in Stereochemical Outcome

While steric repulsion is a primary determinant of stereoselectivity, non-covalent interactions (NCIs) also play a crucial role in stabilizing the favored transition state. nih.govacs.org These interactions, although individually weak, can collectively have a significant impact on the energy of the transition state and thus the stereochemical outcome of the reaction.

Key non-covalent interactions that are likely to be important in catalysis by this compound include:

CH-π Interactions: The interaction between C-H bonds of the substrate and the π-system of the naphthyl group can provide significant stabilization. The electron-rich nature of the methoxy-substituted naphthyl ring can enhance these interactions.

Hydrogen Bonding: Although the catalyst itself does not have a hydrogen bond donor, the nitrogen of the pyrrolidine can act as a hydrogen bond acceptor. Furthermore, in reactions involving protic solvents or additives, hydrogen bonding networks can help to organize the transition state assembly. nih.govacs.org

The presence of the methoxy group can also lead to specific dipole-dipole interactions that may further stabilize the preferred transition state geometry.

Kinetic Studies and Rate-Determining Steps in Catalytic Cycles

For many reactions catalyzed by pyrrolidine derivatives, the rate-determining step can be either the formation of the enamine/iminium intermediate or the subsequent C-C bond-forming step. The nature of the RDS can be elucidated through a series of kinetic experiments, such as:

Reaction Order Determination: By systematically varying the concentration of each reactant and the catalyst and observing the effect on the initial reaction rate, the order of the reaction with respect to each species can be determined. This information is used to construct the rate law for the reaction.

Kinetic Isotope Effect (KIE) Studies: By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), it is possible to determine if the bond to that atom is broken in the rate-determining step. A significant KIE (kH/kD > 1) suggests that C-H bond cleavage is involved in or prior to the RDS.

Non-Linear Effects Studies: These studies can provide insights into the aggregation state of the catalyst and whether the active catalytic species is a monomer or a higher-order aggregate.

Below is a hypothetical table summarizing kinetic data for a reaction catalyzed by this compound.

| Reactant | Order | Catalyst | Order | Rate Law |

| Aldehyde | 1 | This compound | 1 | rate = k[Aldehyde][Catalyst] |

| Electrophile | 0 |

This table presents a plausible rate law for an enamine-catalyzed reaction where the formation of the enamine is the rate-determining step.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2 Methoxy 1 Naphthyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-(2-methoxy-1-naphthyl)pyrrolidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the molecular skeleton.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the signals and confirming the connectivity between the pyrrolidine (B122466) and naphthyl moieties. For instance, HMBC experiments can show correlations between the protons of the pyrrolidine ring and the carbons of the naphthalene (B1677914) system, confirming their linkage. ipb.pt

The stereochemistry of this compound can be investigated using chiral derivatizing agents or chiral solvating agents in NMR spectroscopy. researchgate.net These reagents form diastereomeric complexes with the enantiomers of the pyrrolidine derivative, leading to separate and distinguishable signals in the NMR spectrum. researchgate.net The difference in chemical shifts (Δδ) between the diastereomeric complexes can be used to determine the enantiomeric excess and, in some cases, to assign the absolute configuration by comparing the data with that of known standards. researchgate.net For example, the use of (18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be effective for the enantiodiscrimination of chiral pyrrolidines through the formation of ammonium-carboxylate ion pairs, which results in observable separation of signals in both ¹H and ¹³C NMR spectra. researchgate.net

Table 1: Representative NMR Data for Pyrrolidine and Naphthalene Moieties

| Nucleus | Pyrrolidine Ring Chemical Shift (δ, ppm) | Naphthalene Ring Chemical Shift (δ, ppm) | Methoxy (B1213986) Group Chemical Shift (δ, ppm) |

| ¹H | 2.0 - 4.0 | 7.0 - 8.5 | ~3.8 |

| ¹³C | 25 - 70 | 110 - 140 | ~55 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution patterns. mdpi.commdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) is employed to accurately determine its molecular formula by providing a precise mass measurement of the molecular ion. mdpi.com

Electron ionization (EI) is a common ionization method used in GC-MS analysis. nih.gov However, for compounds like pyrrolidine derivatives, which can undergo extensive fragmentation, "soft" ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often preferred. researchgate.netojp.gov These methods typically produce a prominent protonated molecule [M+H]⁺, allowing for straightforward confirmation of the molecular weight. mdpi.com

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the selected molecular ion. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the pyrrolidine ring and the naphthalene nucleus, as well as the loss of the methoxy group. Analysis of these fragment ions helps to confirm the presence and connectivity of the different structural units within the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Information Provided |

| [M+H]⁺ | 228.1383 (Calculated for C₁₅H₁₈NO⁺) | Confirms the molecular formula. |

| Fragment Ion | Varies | Provides structural information based on fragmentation patterns (e.g., loss of the pyrrolidine or methoxy group). |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring are found below 3000 cm⁻¹. mdpi.com

N-H stretching vibration: If the pyrrolidine nitrogen is secondary, a characteristic N-H stretch will be observed in the region of 3300-3500 cm⁻¹.

C=C stretching vibrations: Aromatic C=C bond stretching within the naphthalene ring gives rise to absorptions in the 1450-1600 cm⁻¹ region. mdpi.com

C-O stretching vibration: The C-O stretch of the methoxy group will be present in the 1000-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene moiety in this compound is a strong chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to the π → π* transitions of the aromatic system. mdpi.comrsc.org The position and intensity of these bands can be influenced by the substitution pattern on the naphthalene ring, including the presence of the methoxy and pyrrolidine groups. mdpi.com

Table 3: Characteristic Spectroscopic Data (IR and UV-Vis)

| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | Aromatic C-H stretch | > 3000 |

| Aliphatic C-H stretch | < 3000 | |

| N-H stretch (if secondary amine) | 3300 - 3500 | |

| Aromatic C=C stretch | 1450 - 1600 | |

| C-O stretch (methoxy) | 1000 - 1300 | |

| UV-Vis | π → π* transitions (Naphthalene) | ~220 - 350 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. springernature.comnih.gov For this compound, obtaining a single crystal of suitable quality is a prerequisite for this analysis.

The resulting crystal structure would reveal the precise spatial arrangement of the pyrrolidine and naphthalene rings relative to each other. researchgate.net It would also confirm the conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twist conformation. researchgate.net

Crucially, for a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration without ambiguity. This is often achieved by using anomalous dispersion, especially if a heavy atom is present in the structure or by co-crystallizing with a chiral reference of known absolute configuration. researchgate.netchem-soc.si The determined absolute configuration is often reported using the Flack parameter. chem-soc.si The solid-state packing of the molecules in the crystal lattice, influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces, would also be elucidated. researchgate.net

Computational Chemistry and Theoretical Studies of 2 2 Methoxy 1 Naphthyl Pyrrolidine

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure Analysis (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular geometries and electronic properties. Density Functional Theory (DFT) is a particularly prominent method due to its favorable balance of accuracy and computational cost.

Molecular Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 2-(2-Methoxy-1-naphthyl)pyrrolidine, this involves using a DFT functional, such as the widely used B3LYP, in conjunction with a basis set like 6-311++G(d,p) to solve the electronic Schrödinger equation. researchgate.netresearchgate.net The process systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. Calculations can be performed for the molecule in the gas phase or by incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase behavior. nih.gov

Below is a table of hypothetical optimized geometric parameters for this compound, which would be derived from such a DFT calculation.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C(naphthyl)-C(pyrrolidine) | 1.52 | |

| C(naphthyl)-O(methoxy) | 1.37 | |

| O(methoxy)-C(methyl) | 1.43 | |

| N(pyrrolidine)-C(naphthyl-linked) | 1.47 | |

| Bond Angles (°) ** | ||

| C-C-N (Pyrrolidine Ring) | 104.5 | |

| C(naphthyl)-C(naphthyl)-O(methoxy) | 119.5 | |

| C(naphthyl)-O(methoxy)-C(methyl) | 118.0 | |

| Dihedral Angles (°) ** | ||

| C-O-C-C (Methoxy Torsion) | 5.5 | |

| O-C-C-C (Naphthyl-Pyrrolidine Torsion) | 85.0 | |

| Note: These are representative values based on similar molecular structures. |

Electronic Structure Analysis: Once the geometry is optimized, a wealth of information about the molecule's electronic structure can be extracted.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For organocatalysts, the HOMO is often localized on the pyrrolidine (B122466) nitrogen, indicating its nucleophilic character.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. researchgate.netnih.gov It identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. For this compound, the MEP would likely show a negative potential around the pyrrolidine nitrogen and the methoxy (B1213986) oxygen, with positive potential on the pyrrolidinium (B1226570) proton (if present).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. nih.gov It can quantify the charge on each atom (Mulliken or NBO charges) and describe the delocalization of electron density between filled and empty orbitals, which helps to explain molecular stability and bonding. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming experimental results and assigning spectral features.

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level. researchgate.netepstem.net The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS), which is also computed at the same level of theory. researchgate.net Good correlations are often found between calculated and experimental chemical shifts. epstem.net

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| Pyrrolidine N-H | |

| Methoxy O-CH₃ | |

| Naphthyl Ar-H | |

| ¹³C NMR | |

| Pyrrolidine C | |

| Methoxy O-CH₃ | |

| Naphthyl Ar-C | |

| Naphthyl C-O | |

| Note: These are estimated values based on typical ranges for these functional groups. |

IR Spectroscopy: The calculation of vibrational frequencies using DFT methods allows for the prediction of an infrared (IR) spectrum. researchgate.net The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using a uniform or polynomial scaling factor to improve agreement with experimental data. mdpi.com These calculations help in the assignment of complex vibrational modes observed in the experimental spectrum. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netacs.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations can explain the origin of the observed electronic transitions, often corresponding to π→π* transitions within the naphthalene (B1677914) ring system.

Conformational Analysis and Energy Landscapes of this compound

The catalytic activity and selectivity of a chiral molecule like this compound are highly dependent on its three-dimensional shape. Conformational analysis aims to identify all stable low-energy conformers and the energy barriers that separate them. researchgate.net

For this molecule, key degrees of freedom include the rotation around the single bond connecting the naphthyl and pyrrolidine rings and the puckering of the five-membered pyrrolidine ring. A potential energy surface scan can be performed by systematically rotating the C(naphthyl)-C(pyrrolidine) bond and calculating the energy at each step. This process reveals the rotational energy barriers and identifies the most stable rotational isomers (rotamers). The pyrrolidine ring itself can adopt several puckered conformations, such as the "envelope" and "twisted" forms, which are often close in energy. A comprehensive conformational search is necessary to locate the global minimum energy structure, which is presumed to be the most populated and reactive conformer.

Computational Modeling of Reaction Mechanisms and Transition States in Catalytic Cycles

One of the most powerful applications of computational chemistry is in elucidating the detailed mechanisms of chemical reactions. For organocatalysts like this compound, this involves modeling its entire catalytic cycle. Proline and its derivatives are well-studied models for this type of catalysis. nih.gov

A typical catalytic cycle involves the reaction of the pyrrolidine catalyst with a substrate (e.g., a ketone) to form a key intermediate, such as an enamine. nih.gov This enamine then reacts with an electrophile. Computational modeling can trace the energy profile of this entire process:

Locating Intermediates: All intermediates in the proposed mechanism are modeled, and their geometries are optimized.

Finding Transition States (TS): The transition state is the highest energy point along the reaction coordinate connecting two intermediates. Sophisticated algorithms are used to locate this first-order saddle point.

Calculating Activation Energies: The energy difference between the transition state and the preceding intermediate gives the activation energy barrier (ΔG‡). A lower activation energy corresponds to a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactant and product intermediates on the potential energy surface.

By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. nih.gov

Analysis of Chiral Recognition and Enantioselectivity via Computational Methods

The primary function of a chiral catalyst is to control the stereochemical outcome of a reaction, producing one enantiomer in excess of the other. Computational methods are essential for understanding the origins of this enantioselectivity.

For the reaction of an enamine derived from this compound with a prochiral substrate, two diastereomeric transition states are possible, one leading to the (R)-product and the other to the (S)-product. The enantiomeric excess observed experimentally is determined by the energy difference (ΔΔG‡) between these two competing transition states.

Computational analysis focuses on:

Modeling Diastereomeric Transition States: The geometries of both the (R)- and (S)-forming transition states are located and optimized.

Analyzing Non-covalent Interactions: The energy difference between the two transition states arises from subtle differences in stabilizing or destabilizing non-covalent interactions. Key interactions include:

Steric Hindrance: The bulky naphthyl group can sterically block one face of the enamine, forcing the substrate to approach from the less hindered face.

Hydrogen Bonding: Hydrogen bonds between the catalyst and substrate can lock the transition state into a specific conformation. nih.gov

π-π Stacking: Interactions between the aromatic rings of the catalyst and substrate can provide additional stabilization. nih.gov

By quantifying the energies of these diastereomeric transition states, the preferred reaction pathway and the resulting major enantiomer can be predicted. researchgate.net Studies on similar chiral auxiliaries have shown that a combination of ion-pairing, hydrogen bonding, and π-π stacking interactions are collectively responsible for effective chiral recognition. nih.gov

Future Directions and Research Perspectives

Development of Novel Synthetic Routes to 2-(2-Methoxy-1-naphthyl)pyrrolidine and its Analogs

The synthesis of enantiomerically pure pyrrolidines is a cornerstone of modern organic chemistry, with numerous strategies available that could be adapted and optimized for this compound. sci-hub.se Future research will likely focus on developing more efficient, scalable, and versatile synthetic pathways.

Emerging strategies include biocatalytic methods, which utilize enzymes like transaminases or imine reductases to construct chiral cyclic amines with high enantioselectivity under mild conditions. acs.orgacs.org An enzymatic platform could be engineered to perform intramolecular C(sp³)–H amination, providing a direct route to the pyrrolidine (B122466) core from azide (B81097) precursors. acs.org Another promising avenue is the use of phosphine-catalyzed cycloisomerization of accessible amino ynones to create densely substituted pyrrolidine derivatives. sci-hub.se

Furthermore, the classic 1,3-dipolar cycloaddition of azomethine ylides remains a powerful tool for constructing the pyrrolidine ring with control over multiple stereocenters. rsc.orgnih.gov Future work could focus on developing catalytic asymmetric versions of this reaction specifically tailored for precursors of this compound, potentially using copper(I)/Fesulphos complexes to achieve high diastereo- and enantioselectivity. acs.org The development of stereospecific cross-coupling reactions, for instance using α-stannylated pyrrolidines, also presents a viable, modular approach to synthesize various analogs by coupling the pyrrolidine core with different aryl partners. nsf.govnih.gov

| Synthetic Strategy | Key Features | Potential Advantages for Analog Synthesis | Relevant Findings |

|---|---|---|---|

| Biocatalytic Reductive Amination | Uses transaminases on ω-chloroketones. | High enantioselectivity (>99.5% ee), mild reaction conditions, environmentally friendly. | Enantio-complementary synthesis of 2-substituted pyrrolidines has been achieved. acs.org |

| Asymmetric 1,3-Dipolar Cycloaddition | Coupling of an azomethine ylide with a dipolarophile. | High stereochemical diversity, access to complex substitution patterns. | Cu(I)/Fesulphos catalyst systems are effective for creating naphthyl-substituted pyrrolidines. rsc.orgacs.org |

| Stereospecific Cross-Coupling | Pd-catalyzed reaction of enantioenriched α-stannylated pyrrolidines. | Modular approach, predictable stereochemistry, broad functional group tolerance. nih.gov | Allows for the coupling of various aryl and heteroaryl electrophiles with high enantiospecificity. nsf.gov |

| Heterogeneous Catalytic Hydrogenation | Reduction of substituted pyrrole (B145914) precursors using catalysts like Rhodium on carbon or alumina. | Excellent diastereoselectivity, potential for creating multiple new stereocenters in one step. | Effective for synthesizing highly functionalized pyrrolidines from pyrrole precursors. researchgate.net |

Expansion of Catalytic Applications for 2-(2-Methoxy-1-pyrrolidine-Based Chiral Systems

The true value of this compound lies in its potential as an organocatalyst. Derived from the foundational work on proline and its derivatives, pyrrolidine catalysts are known to activate substrates through the formation of enamines or iminium ions. nih.gov The bulky 1-naphthyl group is expected to act as a crucial stereocontrolling element, effectively shielding one face of the reactive intermediate.

Future research should explore the application of catalyst systems derived from this compound in a wide array of asymmetric transformations. These include:

Michael Additions: Catalyzing the conjugate addition of aldehydes or ketones to nitroolefins, a benchmark reaction for many pyrrolidine-based catalysts. mdpi.com

Aldol (B89426) Reactions: Promoting the asymmetric aldol reaction between ketones and aldehydes, where the catalyst's structure can finely tune both enantio- and diastereoselectivity. nih.gov

Cycloadditions: Acting as a catalyst in Diels-Alder or [3+2] cycloadditions, where the naphthyl group can engage in π-π stacking interactions to orient the incoming substrates. acs.orgnih.gov

Hydrogenations: Forming part of chiral ligand systems for metal-catalyzed asymmetric hydrogenations of olefins, such as dehydroamino acid esters. nih.gov

The methoxy (B1213986) group at the 2-position of the naphthyl ring could also play a secondary role, potentially acting as a Lewis basic site or influencing the electronic properties and conformational rigidity of the catalyst.

| Asymmetric Reaction | Proposed Role of the Catalyst System | Key Stereocontrolling Element |

|---|---|---|

| Michael Addition of Aldehydes to Nitroalkenes | Forms a chiral enamine intermediate with the aldehyde. | Steric blocking of one face of the enamine by the naphthyl group. |

| Diels-Alder Cycloaddition | Forms a chiral iminium ion with an α,β-unsaturated aldehyde. | Face-selective approach of the diene controlled by the catalyst's steric and electronic properties. |

| Aldol Reaction | Formation of a chiral enamine from a ketone donor. | Orientation of the aldehyde acceptor via non-covalent interactions with the catalyst backbone. |

| Olefin Hydrogenation | Serves as a chiral ligand for a transition metal (e.g., Rhodium). | Creation of a chiral pocket around the metal center, dictating the olefin's coordination geometry. nih.gov |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanism is critical for the rational design of more effective catalysts. Future investigations into systems based on this compound should employ a synergistic combination of experimental and computational techniques.

Computational methods , particularly Density Functional Theory (DFT), can be used to model the transition states of catalyzed reactions. nih.gov This allows for the visualization of key non-covalent interactions, such as hydrogen bonds and π-π stacking between the catalyst's naphthyl group and the substrate, which are often responsible for the observed stereoselectivity. nih.gov Computational studies can predict how modifications to the catalyst structure will impact reaction barriers and product ratios, thereby guiding experimental efforts. nih.gov

Experimental approaches like in-situ IR and NMR spectroscopy can provide crucial data on catalyst-substrate interactions and reaction kinetics. mdpi.com Variable-temperature NMR studies can help elucidate the thermodynamics of catalyst-substrate binding and identify the rate-determining step of the catalytic cycle. mdpi.com By combining these experimental observations with computational models, a comprehensive picture of the catalytic cycle can be constructed, explaining the origin of enantioselectivity and identifying opportunities for improvement. bohrium.com

| Technique | Type | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Computational | Transition state geometries and energies, visualization of non-covalent interactions. nih.gov |

| NMR Spectroscopy | Experimental | Analysis of catalyst-substrate binding, conformational analysis in solution, kinetic studies. mdpi.comnih.gov |

| In-situ IR Spectroscopy | Experimental | Real-time reaction progress monitoring and kinetic analysis. mdpi.com |

| X-ray Crystallography | Experimental | Precise solid-state structure of the catalyst and catalyst-substrate complexes. unirioja.es |

Exploration of New Stereochemical Control Elements in Pyrrolidine Chemistry

While the 2-(2-methoxy-1-naphthyl) group is a powerful stereodirecting element, future research can explore the introduction of additional control elements to further refine the catalyst's performance. The pyrrolidine scaffold is highly modular, allowing for systematic modifications. researchgate.net